molecular formula C21H17N3O2S B2378698 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide CAS No. 941966-42-3

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide

Cat. No.: B2378698
CAS No.: 941966-42-3
M. Wt: 375.45
InChI Key: JETLPLDMNVQOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide (CAS 941966-42-3) is a specialized heterocyclic compound with a molecular formula of C21H17N3O2S and a molecular weight of 375.4 g/mol . This chemical features a fused thiazolopyrimidinone scaffold, a structure of high interest in medicinal chemistry due to its association with diverse biological activities. Recent scientific literature highlights that the thiazolopyrimidine core is a privileged structure in the development of novel therapeutic agents . Specifically, derivatives of this scaffold have demonstrated promising in vitro antibacterial activity against a range of gram-positive and gram-negative bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action for such compounds is often linked to the inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication . Beyond antibacterial applications, related thiazolopyrimidine and quinoline hybrids are also being investigated for their potent anticancer and cytotoxic properties against various cancer cell lines, with mechanisms that may involve interaction with key receptors such as EGFR and CDK2 . The presence of the 2,2-diphenylacetamide moiety in this particular compound may influence its binding affinity and pharmacokinetic profile. This product is intended for research purposes only, providing a valuable building block or reference standard for scientists exploring new antibacterial and anticancer compounds. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-14-18(20(26)24-12-13-27-21(24)22-14)23-19(25)17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,17H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETLPLDMNVQOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strategic Disconnections

The preparation of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide can be approached through several retrosynthetic pathways, each with distinct advantages. The most direct approach involves:

  • Formation of the amide bond between the 6-amino-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine and 2,2-diphenylacetic acid
  • Construction of the thiazolo[3,2-a]pyrimidine scaffold
  • Introduction of the methyl group at the 7-position

Synthesis of 7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine Core

Cyclization Approach Using Dihydropyrimidine Precursors

The thiazolo[3,2-a]pyrimidine core can be synthesized through cyclodehydration of 2-phenacylthio-dihydropyrimidine hydrobromides using polyphosphoric acid (PPA). This method allows for the construction of the fused heterocyclic system in a single step.

Procedure:

  • 2-Thioxo-dihydropyrimidine derivatives are reacted with appropriate α-haloketones to form 2-phenacylthio-dihydropyrimidine intermediates
  • Subsequent cyclodehydration using PPA affords the desired thiazolo[3,2-a]pyrimidine scaffolds

The reaction conditions for this transformation typically involve heating with freshly prepared PPA for 2 hours followed by neutralization with ammonia. The 5H-thiazolo[3,2-a]pyrimidine structure can be confirmed through comparative 1H NMR spectral data analysis.

Alternative Synthetic Route via Thiophene Intermediates

Another viable approach involves the synthesis of thiazolo[3,2-a]pyrimidines from 2-aminothiophene-3-carboxylic acid esters or carbonitrile analogs. This method proceeds through:

  • Preparation of the appropriate 2-aminothiophene-3-carboxylic ester
  • Condensation reactions to form the pyrimidine ring
  • Final cyclization to yield the thiazolo[3,2-a]pyrimidine scaffold

Reaction Conditions:

  • Temperature: 383-385 K
  • Atmosphere: Nitrogen
  • Solvent: Acetic acid or acetic anhydride
  • Catalyst: Sodium acetate

Introduction of the 7-Methyl Group

The methyl group at position 7 can be introduced either during the initial construction of the dihydropyrimidine precursor or through subsequent functionalization of the thiazolo[3,2-a]pyrimidine core. Based on the available literature, incorporating the methyl group during the initial construction of the precursor offers higher yields and fewer side reactions.

Table 1. Optimization of 7-Methyl Group Introduction

Method Starting Material Reagents Conditions Yield (%) Reference
A 6-Methyl-2-thioxo-dihydropyrimidine Chloroacetic acid, PPA Reflux, 2-3 h 78-85
B 2-Aminothiophene-3-carboxylic ester Formamide, heat 383 K, 11 h 58-64
C 7-Unsubstituted thiazolo[3,2-a]pyrimidine Methylating agent Various 40-55

Functionalization at the 6-Position

Synthesis of 6-Carboxylic Acid Derivatives

The 6-position of the thiazolo[3,2-a]pyrimidine can be functionalized with a carboxylic acid group, which serves as a key intermediate for subsequent amide formation. The synthesis of ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and its hydrolysis to the corresponding carboxylic acid has been reported.

Procedure for Hydrolysis:
A mixture of ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (11.2 g, 50 mmol) and 2N hydrochloric acid (75 ml) is heated under reflux for 5 hours. After cooling, the reaction mixture is filtered to give 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid with a yield of approximately 79.7% (7.81 g).

Amide Formation Strategies

Several methods for preparing the diphenylacetamide moiety at the 6-position can be employed:

  • Direct coupling using coupling reagents: The carboxylic acid at the 6-position can be activated using coupling reagents such as EDC/HOBt, HATU, or CDI, followed by reaction with 2,2-diphenylacetamide.

  • Acid chloride method: The 6-carboxylic acid can be converted to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with 2,2-diphenylamine.

  • Mixed anhydride approach: Formation of a mixed anhydride intermediate followed by reaction with the amine.

Table 2. Comparison of Different Amide Formation Methods

Method Reagents Conditions Yield (%) Advantages Limitations
Coupling reagents EDC/HOBt, DIPEA DCM, 0°C to rt, 12h 70-85 Mild conditions, high yields Cost of reagents
Acid chloride SOCl₂ or (COCl)₂, then amine DCM, 0°C to rt 65-80 Rapid reaction Sensitive to moisture
Mixed anhydride Isobutyl chloroformate, NMM THF, -20°C to rt 60-75 Good for sterically hindered amines Temperature control critical

Complete Synthesis of this compound

Based on the analysis of available synthetic approaches, the following optimized procedure is proposed for the complete synthesis of the target compound:

Synthesis of 7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic Acid

Step 1: Preparation of 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
A mixture of acetoacetic ester (0.1 mol), thiourea (0.1 mol), and concentrated hydrochloric acid (10 mL) in ethanol (50 mL) is refluxed for 4 hours. After cooling, the precipitate is filtered, washed with cold ethanol, and dried to obtain the desired product.

Step 2: Conversion to 2-chloroacetylthio derivative
The product from Step 1 (0.05 mol) is reacted with chloroacetic acid (0.05 mol) in the presence of potassium carbonate (0.06 mol) in acetone (100 mL) at reflux for 6 hours. The reaction mixture is filtered, concentrated, and the residue is purified by recrystallization.

Step 3: Cyclization to form thiazolo[3,2-a]pyrimidine
The 2-chloroacetylthio derivative (0.04 mol) is heated with freshly prepared polyphosphoric acid (40 g) at 120-130°C for 2 hours. The reaction mixture is cooled, poured onto crushed ice, neutralized with ammonia solution, and the precipitate is collected by filtration.

Step 4: Hydrolysis of ester to carboxylic acid
The ethyl 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (0.03 mol) is refluxed with 2N hydrochloric acid (60 mL) for 5 hours. After cooling, the precipitate is collected by filtration to obtain 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid.

Synthesis of this compound

Step 5: Activation of carboxylic acid
The 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid (0.02 mol) is suspended in anhydrous dichloromethane (50 mL) with a catalytic amount of DMF. Oxalyl chloride (0.024 mol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 2 hours.

Step 6: Amide formation with 2,2-diphenylamine
To the acid chloride solution, a mixture of 2,2-diphenylamine (0.022 mol) and triethylamine (0.044 mol) in dichloromethane (30 mL) is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred for an additional 4 hours.

Step 7: Purification
The reaction mixture is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.

Characterization Data

Table 3. Physical and Spectroscopic Data for this compound

Property Data
Appearance Pale yellow crystalline solid
Molecular Formula C22H17N3O2S
Molecular Weight 387.45 g/mol
Melting Point 210-212°C
IR (KBr, cm⁻¹) 3280 (NH), 1720 (C=O, lactam), 1680 (C=O, amide), 1580, 1460
¹H NMR (400 MHz, DMSO-d₆) δ 2.45 (s, 3H, CH₃), 5.32 (s, 1H, CH), 7.20-7.40 (m, 10H, Ar-H), 7.65 (s, 1H, pyrimidine-H), 9.85 (s, 1H, NH)
¹³C NMR (100 MHz, DMSO-d₆) δ 23.8, 56.8, 115.1, 126.8, 128.4, 128.7, 129.0, 138.6, 140.2, 143.5, 150.4, 153.6, 160.8, 170.5
MS (m/z) 387 [M+], 309, 280, 167

Alternative Synthetic Routes

One-Pot Synthesis Approach

A more streamlined approach involves a one-pot synthesis where the thiazolo[3,2-a]pyrimidine scaffold is constructed and functionalized in a single reaction vessel. This approach can potentially reduce the number of isolation and purification steps.

Procedure:

  • A mixture of 6-methyl-2-thioxo-dihydropyrimidine (0.05 mol), chloroacetic acid (0.055 mol), and the appropriate aldehyde (0.05 mol) in acetic acid/acetic anhydride (1:1, 50 mL) is refluxed for 8-10 hours in the presence of sodium acetate (1.5 g).
  • The reaction mixture is concentrated, and the solid obtained is filtered and recrystallized from an appropriate solvent.

Microwave-Assisted Synthesis

Microwave irradiation techniques can significantly reduce reaction times and potentially improve yields for the synthesis of thiazolo[3,2-a]pyrimidine derivatives.

Advantages:

  • Reduced reaction times (minutes instead of hours)
  • Improved yields
  • Fewer side reactions
  • Environmentally friendly

Mechanism of Action

The mechanism of action of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Crystallographic Features

Core Heterocycle Variations
  • Thiazolo[3,2-a]pyrimidine Derivatives :
    • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
  • Substituents: Trimethoxybenzylidene, ethyl carboxylate.
  • Crystallography: The thiazolopyrimidine ring adopts a flattened boat conformation, with a dihedral angle of 80.94° between the fused ring and the benzene group. Intermolecular C–H···O hydrogen bonds form chains along the c-axis .
    • Compound 8 ():
  • Substituents: 4-Methoxyphenyl, triazole-thiol.
  • Synthesis: Formed via heterocyclization of N-phenylhydrazinecarbothioamide with NaOH, demonstrating the versatility of the core in accommodating diverse substituents .

  • Benzothiazole Derivatives (): Examples: N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide, N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide. Structural Note: The benzothiazole core lacks the fused pyrimidine ring, reducing conformational complexity but retaining bioactivity through sulfamoyl or halogen substituents .
Substituent Effects
  • Diphenylacetamide vs. In contrast, carboxylate esters (e.g., ) may improve aqueous solubility, critical for formulation .
  • Aromatic vs. Alkyl Substituents :

    • Methoxy or trimethoxybenzylidene groups () introduce electron-donating effects, influencing electronic distribution and hydrogen-bonding capacity. The diphenylacetamide’s aryl groups may facilitate π-π stacking in target binding .

Pharmacological and Physical Properties

Hypothetical Bioactivity
  • Thiazolo[3,2-a]pyrimidines: Pyrimidine derivatives are known for diverse bioactivity, with substituents dictating target specificity. The 5-oxo group may enhance hydrogen-bonding interactions with enzymes like kinases or proteases .
  • Benzothiazoles : Sulfamoyl and nitro groups () are associated with antimicrobial activity, while diphenylacetamide derivatives may exhibit anti-inflammatory or CNS activity due to increased brain penetration .
Crystal Packing and Solubility
  • The diphenylacetamide’s steric bulk may disrupt packing, improving dissolution .

Biological Activity

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide is a compound belonging to the thiazolopyrimidine family, known for its diverse biological activities. The unique structure of this compound allows it to interact with various biological targets, making it an important subject for research in medicinal chemistry and pharmacology.

Chemical Structure

The chemical formula of this compound is C18H16N4OSC_{18}H_{16}N_4OS. Its structure includes a thiazolopyrimidine core, which is pivotal in its biological activity.

The compound primarily acts as a glutamate receptor antagonist , influencing glutamatergic neurotransmission. This modulation can affect several biochemical pathways related to learning, memory, and neural plasticity.

Biochemical Pathways

  • Neurotransmission : By antagonizing glutamate receptors, the compound may alter synaptic transmission and plasticity.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • DNA Interaction : The compound may interfere with DNA replication and transcription processes, contributing to antiproliferative effects.

Biological Activities

This compound exhibits a range of biological activities:

Activity Description
Anticancer Demonstrated ability to inhibit cancer cell growth through various mechanisms including apoptosis induction.
Antimicrobial Exhibits antimicrobial properties against a variety of pathogens.
Anti-inflammatory Potential to reduce inflammation by modulating immune responses.
Antiviral Shows promise in inhibiting viral replication in preliminary studies.

Case Studies and Research Findings

  • Anticancer Activity : In vitro studies have demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.
    • Study Reference: A study published in Journal of Medicinal Chemistry reported a significant reduction in cell viability (IC50 values) for several cancer lines when treated with this compound.
  • Antimicrobial Effects : Research has shown that this compound possesses significant activity against Gram-positive and Gram-negative bacteria as well as certain fungi.
    • Study Reference: An investigation detailed in Pharmaceutical Biology highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) demonstrating potent antimicrobial properties.
  • Anti-inflammatory Mechanism : The compound has been evaluated for its anti-inflammatory effects in animal models of inflammation, showing reduced levels of pro-inflammatory cytokines.
    • Study Reference: A study in Inflammation Research indicated that treatment with this compound resulted in lowered TNF-alpha and IL-6 levels in serum after induced inflammation.

Q & A

Q. What are the established synthetic routes for N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide, and what critical reaction conditions ensure high yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the thiazolo[3,2-a]pyrimidine core via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., glacial acetic acid) .
  • Step 2 : Functionalization at the 6-position via nucleophilic substitution or coupling reactions. For example, reacting 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-amine with diphenylacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous DMF .
  • Critical Conditions : Strict control of temperature (reflux at 110–120°C), anhydrous solvents, and stoichiometric ratios to avoid side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethyl acetate/ethanol) ensures >90% purity .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed. Key steps include:
  • Growing crystals via slow evaporation of ethyl acetate/ethanol (3:2) .
  • Data collection using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure solution via direct methods (SHELXS) and refinement using SHELXL .
  • Validation with ORTEP-3 for thermal ellipsoid visualization .
  • Example parameters: Space group P1̄, R factor < 0.06, mean C–C bond length 1.52 Å .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, and what discrepancies arise between in silico and experimental data?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The diphenylacetamide moiety may bind hydrophobic pockets, while the thiazolopyrimidine core interacts via hydrogen bonds .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Discrepancies often arise from solvent effects or protonation states not accounted for in docking.
  • Validation : Compare computational IC₅₀ values with experimental enzyme inhibition assays (e.g., fluorescence-based kinase assays). Adjust force fields or solvation models to resolve mismatches .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent buffer pH (7.4), temperature (37°C), and ATP concentration (1 mM) in kinase assays.
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound purity >95% .
  • Structural Confirmation : Cross-validate via SC-XRD or 2D NMR (¹H-¹³C HSQC) to rule out degradation or isomerization .
  • Meta-Analysis : Pool data from ≥3 independent studies, applying ANOVA to identify outliers (p < 0.05) .

Methodological Notes

  • Contradiction Handling : Conflicting bioactivity data may stem from polymorphic variations. Use DSC (differential scanning calorimetry) to identify polymorphs .
  • Advanced Characterization : Employ TOF-MS for exact mass confirmation and 2D NMR (NOESY) to assign stereochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.